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Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzonitrile

Cat. No.: B019921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of

molecular structures is paramount for understanding their function and reactivity. 2-Methoxy-4-
nitrobenzonitrile, a key organic intermediate, presents a unique spectroscopic fingerprint. This

guide provides an in-depth analysis of its predicted spectroscopic data, contextualized by a

comparative study with its structural isomers and related compounds. By understanding the

subtle yet significant differences in their spectral features, researchers can unambiguously

identify and characterize these molecules.

Introduction to 2-Methoxy-4-nitrobenzonitrile
2-Methoxy-4-nitrobenzonitrile (CAS No. 101084-96-2) is a substituted aromatic compound

with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol . Its structure,

featuring a methoxy, a nitro, and a nitrile group on a benzene ring, makes it a versatile

precursor in organic synthesis. The relative positions of these functional groups profoundly

influence the molecule's electronic environment, which is directly reflected in its spectroscopic

properties.

Chemical Structure:

Caption: Structure of 2-Methoxy-4-nitrobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the lack of publicly available experimental spectra for 2-Methoxy-4-
nitrobenzonitrile, the following predictions are based on established principles of NMR

spectroscopy and comparison with related compounds.[1]

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

methoxy group protons. The chemical shifts are influenced by the electron-withdrawing nature

of the nitro and nitrile groups and the electron-donating nature of the methoxy group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.1-8.3 d 1H H-5

~7.8-8.0 dd 1H H-3

~7.0-7.2 d 1H H-6

~4.0 s 3H -OCH₃

Interpretation:

H-5: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a

significant downfield shift.

H-3: This proton is deshielded by both the adjacent nitro group and the nitrile group, resulting

in a downfield shift and a doublet of doublets splitting pattern.

H-6: This proton is ortho to the electron-donating methoxy group, which would typically shift it

upfield. However, its position para to the nitro group will also have a deshielding effect.

-OCH₃: The methyl protons of the methoxy group will appear as a sharp singlet in the typical

region for such groups.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment

~165 C-2 (C-OCH₃)

~150 C-4 (C-NO₂)

~135 C-6

~125 C-5

~120 C-3

~115 C-1 (C-CN)

~110 -CN

~57 -OCH₃

Interpretation:

The carbons directly attached to the electronegative oxygen (C-2) and the nitro group (C-4)

are expected to be the most downfield shifted.

The carbon of the nitrile group (-CN) will appear in its characteristic region.

The remaining aromatic carbons will have chemical shifts determined by the combined

electronic effects of the substituents.

The methoxy carbon will appear as a distinct upfield signal.

Comparison with Isomers
The spectroscopic data of 2-Methoxy-4-nitrobenzonitrile can be distinguished from its

isomers, such as 4-Methoxy-2-nitrobenzonitrile, by the distinct splitting patterns and chemical
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shifts in the ¹H NMR spectrum, which are dictated by the relative positions of the substituents.

For instance, in 4-Methoxy-2-nitrobenzonitrile, the proton ortho to the nitro group would

experience a different electronic environment and thus exhibit a different chemical shift and

coupling pattern.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. PubChem lists

the availability of a vapor phase IR spectrum for 2-Methoxy-4-nitrobenzonitrile.[2]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch (-OCH₃)

~2230 Strong C≡N stretch (nitrile)

~1600, 1480 Medium-Strong Aromatic C=C stretch

~1530, 1350 Strong
Asymmetric and symmetric N-

O stretch (nitro group)

~1250 Strong Aryl-O-C stretch (ether)

Interpretation:

The key diagnostic peaks in the IR spectrum of 2-Methoxy-4-nitrobenzonitrile are the strong

absorption from the nitrile group (C≡N) around 2230 cm⁻¹ and the strong, characteristic

absorptions of the nitro group (N-O) around 1530 cm⁻¹ and 1350 cm⁻¹. The presence of the

ether linkage is confirmed by the strong aryl-O-C stretch.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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Predicted Mass Spectrum (Electron Ionization - EI):

Molecular Ion (M⁺): A prominent peak is expected at m/z = 178, corresponding to the

molecular weight of the compound.

Key Fragment Ions:

m/z 163 (M-15): Loss of a methyl radical (•CH₃) from the methoxy group.

m/z 148 (M-30): Loss of a nitro radical (•NO).

m/z 132 (M-46): Loss of a nitro group (•NO₂).

m/z 102 (M-30-CO): Subsequent loss of carbon monoxide from the [M-NO]⁺ ion.

Fragmentation Workflow:

[M]⁺˙
m/z 178

[M-CH₃]⁺
m/z 163

- •CH₃

[M-NO]⁺
m/z 148

- •NO

[M-NO₂]⁺
m/z 132

- •NO₂

[M-NO-CO]⁺
m/z 120

- CO

Click to download full resolution via product page

Caption: Predicted fragmentation pathway of 2-Methoxy-4-nitrobenzonitrile in EI-MS.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The presence of the aromatic ring with electron-donating (-OCH₃) and electron-withdrawing (-

NO₂, -CN) groups will result in characteristic absorption bands.

Predicted UV-Vis Absorption (in Methanol):
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λ_max ~250-270 nm: Attributed to the π → π* transitions of the substituted benzene ring.

λ_max ~300-330 nm: A longer wavelength absorption band, likely due to n → π* transitions

involving the nitro group and the overall conjugated system.

The exact position and intensity of these bands are sensitive to the solvent polarity.

Experimental Protocols
For researchers seeking to acquire experimental data for 2-Methoxy-4-nitrobenzonitrile or

similar compounds, the following are generalized protocols.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Set the spectral width to cover a range of 0-12 ppm.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

A greater number of scans will be required compared to ¹H NMR.

Set the spectral width to cover a range of 0-200 ppm.

IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS with EI)
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile

organic solvent (e.g., dichloromethane, ethyl acetate).

Instrumentation:

Use a gas chromatograph coupled to a mass spectrometer with an electron ionization

source.

Column: A standard non-polar capillary column (e.g., HP-5ms).

Injection: 1 µL, splitless injection.

Data Acquisition:

Acquire data over a mass range of m/z 50-300.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., methanol, ethanol, acetonitrile) of a known concentration.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Record the spectrum over a range of 200-800 nm.

Use a matched cuvette containing the pure solvent as a reference.

Conclusion
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The spectroscopic characterization of 2-Methoxy-4-nitrobenzonitrile is crucial for its use in

research and development. While experimental data is not widely available, a thorough

understanding of spectroscopic principles and comparison with related compounds allows for a

reliable prediction of its spectral features. This guide provides a comprehensive overview of the

expected NMR, IR, MS, and UV-Vis data, offering a valuable resource for the identification and

analysis of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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